![molecular formula C15H21InO6 B12514240 4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one](/img/structure/B12514240.png)
4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Indiganyloxy Intermediate: This involves the reaction of indiganyl chloride with a suitable alcohol under basic conditions to form the indiganyloxy intermediate.
Esterification: The indiganyloxy intermediate is then esterified with 4-oxopent-2-en-2-ol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: Nucleophilic substitution reactions can replace the indiganyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: This compound shares some structural similarities but differs in its functional groups and biological activity.
tert-Butyl carbamate: Another compound with a similar backbone but different substituents and applications.
Uniqueness
4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C15H21InO6 |
|---|---|
Molekulargewicht |
412.14 g/mol |
IUPAC-Name |
4-[bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.In/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
InChI-Schlüssel |
SKWCWFYBFZIXHE-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=CC(=O)C)O[In](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


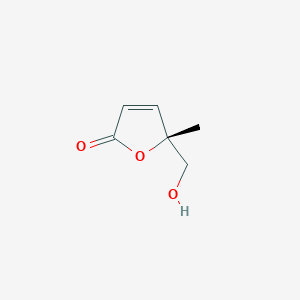
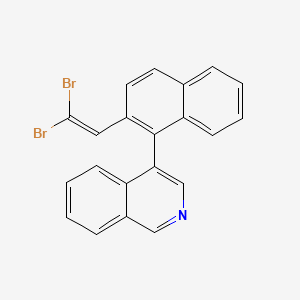
![5-Amino-6-({5-amino-6-[(5-amino-6-{[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4-hydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-2-(hydroxymethyl)oxane-3,4-diol tetrahydrochloride](/img/structure/B12514165.png)
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)
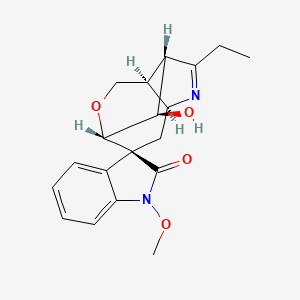
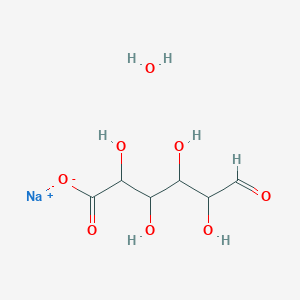
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B12514196.png)
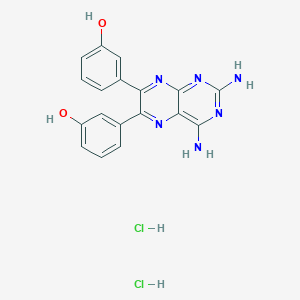
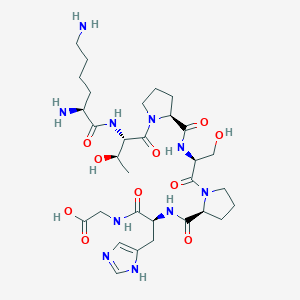
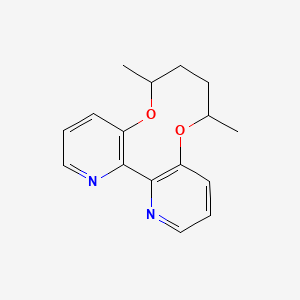
![1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane](/img/structure/B12514235.png)
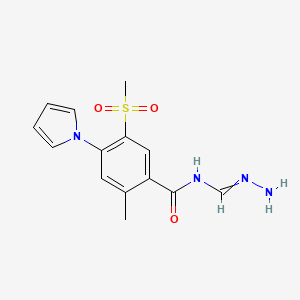
![1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane](/img/structure/B12514242.png)
